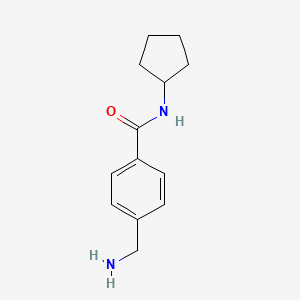![molecular formula C14H16FNO3 B7460124 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid, also known as FPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPC belongs to the class of piperidine carboxylic acids and is a derivative of phenylacetic acid.
Wirkmechanismus
The exact mechanism of action of 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell growth and survival.
Biochemical and physiological effects:
1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has also been shown to reduce the production of reactive oxygen species (ROS) and inflammation, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has several advantages for lab experiments, such as its potent anticancer activity and neuroprotective effects. However, 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid should focus on the development of more efficient synthesis methods and the identification of its molecular targets and signaling pathways. Future studies should also investigate the potential therapeutic applications of 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid in other diseases such as cardiovascular diseases and diabetes. Additionally, the development of 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid derivatives with improved pharmacokinetic properties and reduced toxicity should be explored.
Conclusion:
In conclusion, 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid is a promising chemical compound with potential therapeutic applications in various diseases. The synthesis of 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid involves the reaction of 2-fluorophenylacetic acid with piperidine-4-carboxylic acid in the presence of a coupling agent and a catalyst. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has been extensively studied for its potential anticancer and neuroprotective effects. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid exhibits various biochemical and physiological effects, and has advantages and limitations for lab experiments. Future research on 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid should focus on the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the exploration of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid involves the reaction of 2-fluorophenylacetic acid with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques and tau protein in the brain, which are hallmarks of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenyl)acetyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-4-2-1-3-11(12)9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOHZQSJDKYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)


![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)
![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)


![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)


![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)